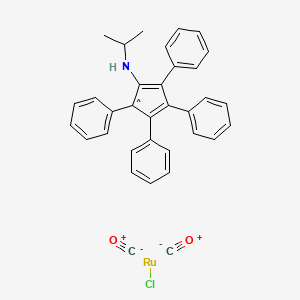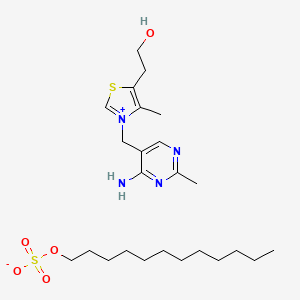
Thiamine lauryl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiamine lauryl sulphate, also known as thiamine dilauryl sulfate, is a derivative of thiamine (vitamin B1). It is a compound where thiamine is esterified with lauryl sulfate. This compound is known for its surfactant properties and is used in various applications, including the food industry and biomedical research .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of thiamine lauryl sulphate involves the reaction of thiamine or its salt with lauryl sulfuric acid or lauryl sulfate. The reaction typically occurs under controlled temperature conditions (35-55°C) and requires stirring for 0.2 to 10 hours . The reaction mixture is then subjected to partial crystallization under agitation, followed by drying to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation method involves similar steps but on a larger scale. The reaction mixture is often treated in a vacuum drier and then dried using a fluidized bed granulation drier to obtain uniform granular particles of this compound .
化学反応の分析
Types of Reactions: Thiamine lauryl sulphate can undergo various chemical reactions, including oxidation, reduction, and substitution. The stability of thiamine derivatives is influenced by factors such as pH, temperature, and the presence of other chemicals .
Common Reagents and Conditions:
Oxidation: Thiamine derivatives can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: Substitution reactions may involve the replacement of functional groups in the thiamine molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of thiamine disulfide .
科学的研究の応用
Thiamine lauryl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to microbial safety and as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and gene therapy.
Industry: Utilized in the food industry to enhance microbial safety and as a fortifying agent.
作用機序
The mechanism of action of thiamine lauryl sulphate involves its surfactant properties, which allow it to interact with biological membranes and proteins. It can disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, thiamine derivatives play a role in metabolic pathways, including the citric acid cycle and the pentose phosphate pathway .
類似化合物との比較
Sodium Lauryl Sulphate: Another surfactant with similar properties but different applications.
Thiamine Mononitrate: A thiamine derivative used as a dietary supplement.
Thiamine Chloride Hydrochloride: Another form of thiamine used in various applications.
Uniqueness: Thiamine lauryl sulphate stands out due to its dual functionality as both a thiamine derivative and a surfactant. This unique combination allows it to be used in diverse applications, from enhancing microbial safety in food products to potential therapeutic uses in medicine .
特性
分子式 |
C24H42N4O5S2 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC名 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dodecyl sulfate |
InChI |
InChI=1S/C12H17N4OS.C12H26O4S/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |
InChIキー |
MTXXFVINBMMRFR-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


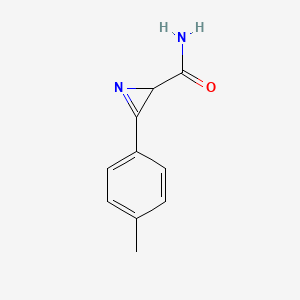
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)
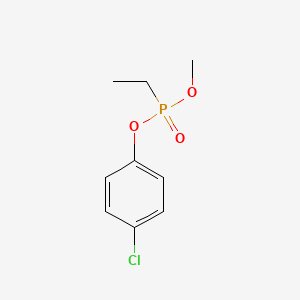

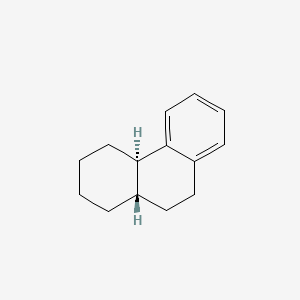


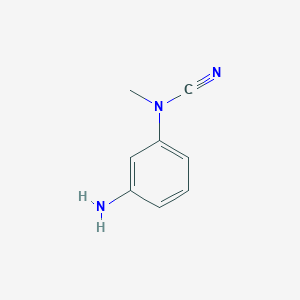
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
